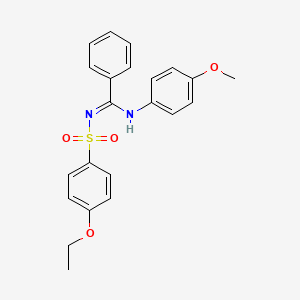

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

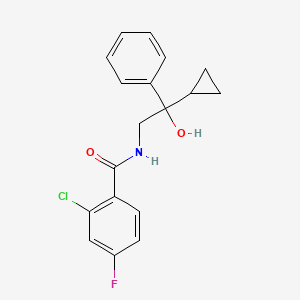

“N’-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide” is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.49. It is a derivative of alanine, a compound resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . It is found that at least two mol equivalents of ceric ammonium nitrate are needed for the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Applications De Recherche Scientifique

Synthesis and Characterization of Amino Acid Derivatives

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide and related compounds have been explored for the synthesis of optically active amino acid derivatives. The synthesis involves the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, prepared from chiral aldehydes. These compounds serve as important building blocks for the preparation of biologically active compounds, highlighting their utility in developing new therapeutic agents (Foresti et al., 2003).

Advanced Membrane Technology

Innovative sulfonated thin-film composite nanofiltration membranes have been developed using novel sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities, underlining the potential of N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide related compounds in environmental applications, particularly in water purification and the treatment of industrial effluents (Liu et al., 2012).

Fuel Cell Technology

Sulfonated polyimides derived from sulfonated diamine monomers, related to N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide, have shown significant promise in fuel cell applications. These materials exhibit good water stability and high proton conductivity, making them excellent candidates for use as polyelectrolytes in fuel cells. The enhanced performance of these materials is attributed to their flexible structure and stability to oxidation, demonstrating their potential in renewable energy technologies (Fang et al., 2002).

Anticancer and Antioxidant Properties

The potential of benzene sulfonamide derivatives, including those related to N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide, as anticancer agents has been explored. Specific derivatives have shown potent effects against breast carcinoma cell lines, underscoring the therapeutic potential of these compounds. Molecular docking studies have further elucidated their mechanism of action, offering insights into their interactions with cancer cell receptors and highlighting their promise in cancer therapy (Mohamed et al., 2022).

Propriétés

IUPAC Name |

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-28-20-13-15-21(16-14-20)29(25,26)24-22(17-7-5-4-6-8-17)23-18-9-11-19(27-2)12-10-18/h4-16H,3H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWVCIDAQFEGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)

![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)